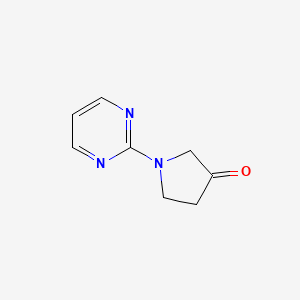
1-(Pyrimidin-2-yl)pyrrolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-2-yl)pyrrolidin-3-one is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidinone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in organic synthesis. The presence of both pyrimidine and pyrrolidinone moieties in its structure allows for diverse chemical reactivity and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
1-(Pyrimidin-2-yl)pyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method includes the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(Pyrimidin-2-yl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, pyrimidine derivatives, and functionalized heterocycles, which can be further utilized in synthetic and medicinal chemistry .
科学的研究の応用
1-(Pyrimidin-2-yl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is utilized in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 1-(Pyrimidin-2-yl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides and subsequent modulation of cellular signaling pathways . The exact mechanism depends on the specific biological target and the context of its application.
類似化合物との比較
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a pyrrolidinone ring but lacking the pyrimidine moiety.
Pyrrolidin-2,5-dione: Another related compound with additional functional groups that confer different reactivity and biological activity.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring system, exhibiting distinct chemical and biological properties.
Uniqueness
1-(Pyrimidin-2-yl)pyrrolidin-3-one is unique due to the presence of both pyrimidine and pyrrolidinone moieties, which provide a combination of chemical reactivity and biological activity not found in other similar compounds. This dual functionality makes it a valuable compound in various fields of research and application.
特性
| 956723-06-1 | |
分子式 |
C8H9N3O |
分子量 |
163.18 g/mol |
IUPAC名 |
1-pyrimidin-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2 |
InChIキー |
CTIGGCZQCFQABR-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1=O)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





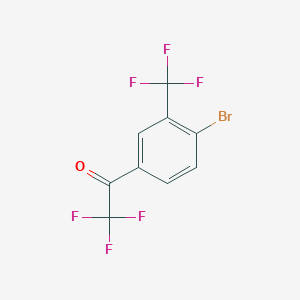
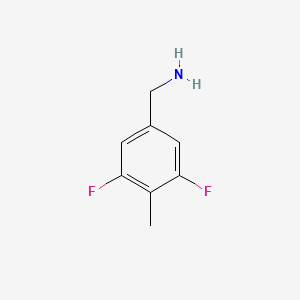
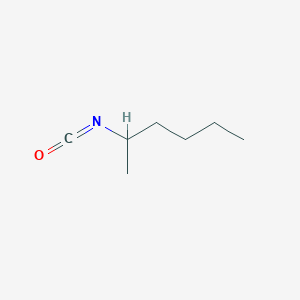
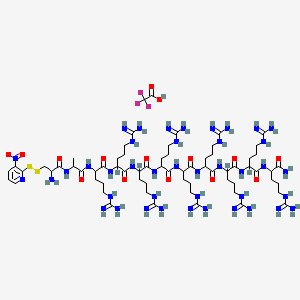

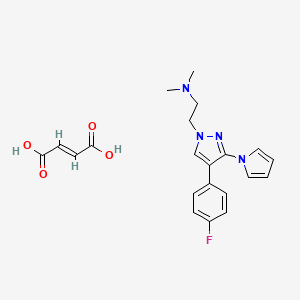
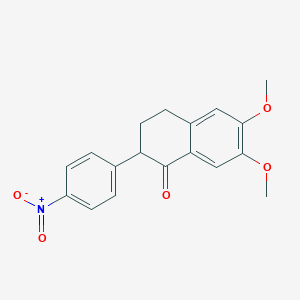

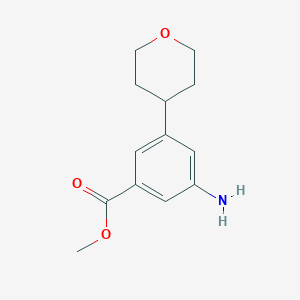
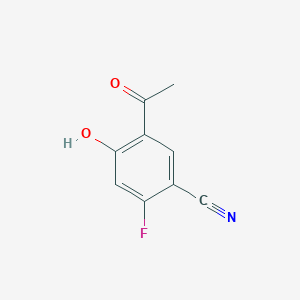
![2-[(4-Bromo-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B12082735.png)
